2-(2-Iodophenoxy)-N-phenylacetamide
Description
Contextual Significance of Halogenated Aryl Ethers and Amides in Organic Synthesis
Halogenated aryl ethers and amides are fundamental structural units in a vast array of organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a halogen atom on an aromatic ring, as seen in the 2-iodophenoxy group of the title compound, significantly influences the molecule's reactivity and physical properties. Aryl halides, especially iodides, are crucial precursors in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. frontiersin.org The carbon-iodine bond is the most reactive among the halogens, making aryl iodides highly valuable substrates for these transformations. frontiersin.org
The ether linkage in aryl ethers is often formed via nucleophilic substitution reactions, with the Williamson ether synthesis being a classic and widely used method. francis-press.com This reaction typically involves the reaction of a phenoxide with an alkyl halide. The stability of the aryl ether bond makes it a robust linker in complex molecular architectures.
Amides, on the other hand, are defined by the linkage of a carbonyl group to a nitrogen atom and are of paramount importance in biological systems as they form the peptide bonds that link amino acids in proteins. solubilityofthings.comlibretexts.org In synthetic organic chemistry, the amide bond is a common feature in pharmaceuticals, polymers, and other advanced materials. numberanalytics.comnumberanalytics.com The synthesis of amides is a well-developed field, with numerous methods available, ranging from the direct condensation of carboxylic acids and amines to reactions involving more reactive acyl chlorides or esters. The stability of the amide bond under physiological conditions makes it an ideal functional group for designing drug molecules with favorable pharmacokinetic properties. numberanalytics.com
Academic Research Perspectives on the Phenoxyacetamide Structural Motif
The phenoxyacetamide scaffold, which is the core of 2-(2-Iodophenoxy)-N-phenylacetamide, has garnered considerable attention from the academic research community. This structural motif is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Researchers have synthesized and evaluated numerous derivatives of phenoxyacetamide for a wide range of biological activities.
For instance, studies have shown that incorporating the phenoxyacetamide moiety into more complex heterocyclic systems can lead to compounds with potent therapeutic potential. Research has focused on the synthesis of novel hybrids of 2-phenoxy-N-phenylacetamide with scaffolds like 4H-pyran, chromene, and pyrazole. arkat-usa.org These hybrid molecules are often investigated for their potential as multi-target-directed ligands, which could be effective in treating multifactorial diseases. arkat-usa.org
Another area of active investigation involves the synthesis of 2-oxindole derivatives bearing the phenoxyacetamide group, which have been evaluated for their cytotoxic activity against various cancer cell lines. ptfarm.pl The table below summarizes some examples of substituted phenoxyacetamide derivatives and their reported biological evaluation.
| Compound/Derivative Class | Biological Activity Investigated | Reference |
| 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-arylacetamides | Cytotoxic activity against human and murine cancer cell lines | ptfarm.pl |
| 2-phenoxy-N-phenylacetamide hybrids with 4H-chromene | Potential as multi-target-directed medicines | arkat-usa.org |
| 2-phenoxy-N-phenylacetamide hybrids with pyrano[3,2-c]chromene | Potential as multi-target-directed medicines | arkat-usa.org |
| 2-phenoxy-N-phenylacetamide hybrids with pyrano[2,3-c]pyrazole | Potential as multi-target-directed medicines | arkat-usa.org |
These studies underscore the versatility of the phenoxyacetamide core and the continued academic interest in exploring its potential in drug discovery and development. The specific substitution pattern on both the phenoxy and the N-phenyl rings allows for fine-tuning of the molecule's properties to achieve desired biological effects.
Challenges and Opportunities in the Study of Complex Organic Architectures
The study of complex organic molecules like this compound presents both significant challenges and exciting opportunities for organic chemists. One of the primary challenges lies in the synthesis of such molecules with high efficiency and stereoselectivity. consensus.app Developing synthetic routes that are concise and high-yielding is a constant pursuit in organic chemistry. For a molecule like the title compound, this would involve the strategic formation of the ether and amide bonds, as well as the regioselective introduction of the iodine atom.
Another challenge is the comprehensive characterization of these complex structures. While modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are powerful tools, unambiguously determining the structure and stereochemistry of intricate molecules can still be a complex task.
Despite these challenges, the study of complex organic architectures offers immense opportunities. The exploration of novel molecular frameworks can lead to the discovery of new chemical reactions and reagents. Furthermore, understanding the structure-activity relationships of complex molecules is crucial for the rational design of new drugs and materials. nih.gov The increasing integration of computational chemistry with experimental work provides a powerful tool for predicting the properties and reactivity of complex molecules, thereby accelerating the pace of discovery. nih.gov
The interdisciplinary nature of modern science also presents a significant opportunity. The challenges posed by complex molecules often require collaboration between synthetic chemists, biochemists, computational scientists, and material scientists. nih.gov Such collaborations can lead to innovative solutions and breakthroughs that would not be possible within a single discipline.
Structure
3D Structure
Properties
CAS No. |
324743-11-5 |
|---|---|
Molecular Formula |
C14H12INO2 |
Molecular Weight |
353.15 g/mol |
IUPAC Name |
2-(2-iodophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI Key |
RJHUBPCTJWWDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Iodophenoxy N Phenylacetamide and Derivatives
Strategies for Carbon-Oxygen and Carbon-Nitrogen Bond Construction in Phenoxyacetamide Scaffolds
The construction of the core phenoxyacetamide structure of 2-(2-Iodophenoxy)-N-phenylacetamide hinges on the efficient formation of an amide linkage and an ether bond. Several established synthetic routes can be employed to achieve this.
N-Acylation Approaches for Amide Bond Formation
The formation of the N-phenylacetamide moiety is a critical step, typically achieved through N-acylation. This involves the reaction of an aniline (B41778) derivative with a suitable acylating agent. One of the most common methods is the reaction of aniline with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or esters.
In the context of synthesizing the target molecule, a plausible route involves the acylation of aniline with 2-(2-iodophenoxy)acetic acid. This reaction is often facilitated by coupling agents that activate the carboxylic acid, or by converting the acid to a more reactive species like an acyl chloride. Alternatively, the use of esters as acylating agents in the presence of a catalyst, such as acetic acid, can provide an efficient and cost-effective method for amide bond formation. rsc.org The amide bond is a fundamental linkage in chemistry, and a wide array of methods for its formation have been extensively researched. bath.ac.uk
Another approach involves the reaction of amines with chloroacetyl chloride to produce 2-chloro-N-substituted-acetamides, which can then be further functionalized. nih.gov For instance, 2-chloro-N-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride. nih.gov This intermediate can then undergo an etherification reaction with 2-iodophenol (B132878) to yield the final product.
Etherification Strategies for Phenoxy Group Introduction
The introduction of the phenoxy group is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide. In the synthesis of this compound, this would typically involve the reaction of 2-iodophenol with an N-phenyl-2-haloacetamide, such as 2-chloro-N-phenylacetamide. nih.gov
The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. The choice of solvent can significantly influence the outcome, with polar aprotic solvents like DMF or DMSO often favoring O-alkylation. pharmaxchange.info
The synthesis of the starting material, 2-iodophenol, can be accomplished by the direct iodination of phenol using reagents like iodine and hydrogen peroxide. chemicalbook.com
Alkylation Approaches for Acetamide (B32628) Synthesis
Alkylation reactions provide another versatile route to the phenoxyacetamide scaffold. This can involve the alkylation of a phenol with a suitable acetamide derivative. For instance, 2-iodophenol can be alkylated with 2-chloro-N-phenylacetamide in the presence of a base. nih.govresearchgate.net This approach is a direct application of the Williamson ether synthesis, where the acetamide derivative acts as the alkylating agent.
The alkylation of phenols can also be achieved using other alkylating agents like alkyl halides or alcohols under various catalytic conditions. google.comgoogle.com Rhenium-catalyzed ortho-alkylation of phenols offers a regioselective method for introducing alkyl chains. orgsyn.org While not directly applicable to the synthesis of the ether linkage in the target molecule, these methods highlight the diverse strategies available for modifying phenolic structures.
Functionalization Reactions Involving Aryl Iodides in Acetamide Synthesis
The aryl iodide group in this compound is a highly valuable functional handle for further molecular elaboration through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this regard. nih.gov For example, the Suzuki coupling allows for the formation of carbon-carbon bonds by reacting the aryl iodide with an organoboron compound. Similarly, Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively.
These cross-coupling reactions offer a powerful tool for creating a library of derivatives from the parent this compound scaffold, enabling the exploration of structure-activity relationships in various applications. The efficiency of these couplings can sometimes be hindered by the nature of the aryl iodide, but advancements in ligand and catalyst design have largely overcome these challenges. nih.gov Transition-metal-free C-H arylation methods are also emerging as a significant alternative for creating aryl-aryl bonds. rsc.org
Optimization of Reaction Conditions and Reagent Selection
The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions and the judicious selection of reagents. Factors such as solvent, temperature, reaction time, and the choice of base or catalyst can have a profound impact on the yield and purity of the final product.
For instance, in N-acylation reactions, the choice between using a carboxylic acid with a coupling agent versus an acyl chloride can depend on the desired reactivity and the tolerance of other functional groups in the molecule. bath.ac.ukgoogle.com Similarly, in Williamson ether synthesis, the selection of the base and solvent is crucial to ensure efficient phenoxide formation and subsequent alkylation, while minimizing side reactions. pharmaxchange.info
The table below illustrates some common variables and their potential impact on the synthesis of phenoxyacetamides.
| Parameter | Options | Potential Impact |
| Solvent | Protic (e.g., ethanol, water), Aprotic (e.g., DMF, DMSO, acetone) | Influences solubility of reactants and can affect the nucleophilicity of the phenoxide. pharmaxchange.info |
| Base | Strong (e.g., NaH, K2CO3), Weak (e.g., Et3N) | Affects the rate of phenoxide formation and can influence side reactions. |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. researchgate.net |
| Catalyst | Phase-transfer catalysts, metal catalysts (e.g., Pd, Cu, Rh) | Can significantly improve reaction efficiency and selectivity. orgsyn.orgnih.govresearchgate.net |
Advanced Purification and Isolation Techniques for Complex Organic Products
The purification and isolation of the final product, this compound, from the reaction mixture are critical steps to obtain a compound of high purity. Given the potential for side products and unreacted starting materials, a combination of purification techniques is often necessary. emu.edu.tr
Crystallization is a primary method for purifying solid organic compounds. reachemchemicals.com This technique relies on the differences in solubility between the desired product and impurities in a given solvent. ijddr.in Recrystallization, where the crude product is dissolved in a hot solvent and allowed to cool slowly, can yield highly pure crystals. emu.edu.tr Fractional crystallization can be employed when dealing with mixtures of compounds with similar solubilities. rroij.com
Chromatography is another powerful tool for purification. ijddr.in Column chromatography, using a stationary phase like silica (B1680970) gel or alumina, is commonly used to separate compounds based on their polarity. nih.gov Thin-layer chromatography (TLC) is an indispensable technique for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. ijddr.in
Distillation is primarily used for purifying liquids, but vacuum distillation can be applied to high-boiling or heat-sensitive solids. researchgate.net Other techniques such as filtration to remove insoluble impurities and trituration to remove sticky, non-polar impurities are also valuable in the purification process. emu.edu.trijddr.in
The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude product.
Comprehensive Spectroscopic and Structural Elucidation of 2 2 Iodophenoxy N Phenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Studies of Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy of 2-(2-Iodophenoxy)-N-phenylacetamide reveals distinct signals corresponding to the aromatic and aliphatic protons within the molecule. In a typical analysis, the aromatic protons of the phenyl and iodophenoxy rings would appear as multiplets in the downfield region of the spectrum, generally between δ 6.60 and 8.50 ppm. ptfarm.pl The specific chemical shifts and coupling patterns of these protons are influenced by their position on the aromatic rings and the electronic effects of the substituents.
The protons of the methylene (B1212753) group (-OCH2-) are expected to produce a signal between 4.50 and 4.90 ppm. ptfarm.pl The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10.01-10.80 ppm. ptfarm.pl
For comparison, in the related compound 2-phenylacetamide (B93265), the aromatic protons appear as a multiplet, and the methylene protons are observed as a distinct signal. chemicalbook.comspectrabase.com The amide protons in 2-phenylacetamide also give rise to a characteristic signal. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.60 - 8.50 |
| Methylene Protons (-OCH₂-) | 4.50 - 4.90 |
| Amide Proton (-NH-) | 10.01 - 10.80 |
Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group in this compound is expected to resonate at a downfield chemical shift, typically around 170 ppm. The aromatic carbons would appear in the region of approximately 115 to 157 ppm. semanticscholar.org The carbon of the methylene group (-OCH2-) would be found further upfield.
DEPT (Distortionless Enhancement by Polarization Transfer) analysis can be used to differentiate between CH, CH₂, and CH₃ groups. In the case of this compound, DEPT experiments would confirm the presence of the methylene carbon and the methine carbons of the aromatic rings.
For the analogous compound 2-phenylacetamide, the carbonyl carbon signal is observed, along with the signals for the aromatic and methylene carbons. chemicalbook.comspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~170 |
| Aromatic Carbons | 115 - 157 |
| Methylene Carbon (-OCH₂-) | Upfield region |
Multidimensional NMR for Elucidating Complex Spin Systems
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. ptfarm.pl
A prominent C=O stretching vibration for the amide group would be observed in the range of 1659-1709 cm⁻¹. ptfarm.pl The N-H stretching vibration of the amide would appear as a band between 3292 and 3418 cm⁻¹. ptfarm.pl Aromatic C-H stretching vibrations are expected to be seen between 3022 and 3178 cm⁻¹, while aliphatic C-H stretching vibrations would be found between 2840 and 2946 cm⁻¹. ptfarm.pl The C-O ether linkage would likely exhibit a stretching band in the fingerprint region.
For comparison, the IR spectrum of 2-phenylacetamide also displays characteristic peaks for the amide C=O and N-H stretches, as well as aromatic and aliphatic C-H stretches. chemicalbook.comnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3292 - 3418 ptfarm.pl |
| Aromatic (C-H) | Stretch | 3022 - 3178 ptfarm.pl |
| Aliphatic (C-H) | Stretch | 2840 - 2946 ptfarm.pl |
| Amide (C=O) | Stretch | 1659 - 1709 ptfarm.pl |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight.
The fragmentation pattern would likely involve cleavage of the ether bond and the amide bond. Common fragments would include the iodophenoxy cation and the N-phenylacetamide cation or related fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition of the compound. rsc.org
For the related compound 2-iodo-N-phenylacetamide, the exact mass has been determined to be 260.96506 Da. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings. The presence of the iodine atom and the phenoxy ether linkage may cause a shift in the absorption maxima compared to unsubstituted benzene (B151609) or acetamide (B32628) derivatives.
For instance, a study on a newly synthesized hydrazone derivative of bexarotene (B63655) and paracetamol showed a maximum absorption wavelength (λmax) at 202 nm and another peak at 252 nm, which differed from the λmax of the parent compounds. mu-varna.bg Similarly, the UV-Vis spectrum of this compound would be expected to have its own characteristic absorption maxima.
Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Investigations
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbyjus.com This makes it an invaluable tool for studying reaction mechanisms, as many chemical reactions proceed via short-lived radical intermediates. youtube.com For a molecule like this compound, ESR can provide critical insights into reactions involving the cleavage of bonds, such as the carbon-iodine bond, to form radical species.
A key challenge in studying reactive intermediates is their inherent instability and short lifespan. ciqtekglobal.com To overcome this, the ESR spin-trapping technique is widely employed. ciqtekglobal.comnih.gov This method involves adding a "spin trap" compound to the reaction mixture. The spin trap reacts with the transient radical to form a much more stable paramagnetic adduct, which can be easily detected and characterized by ESR. ciqtekglobal.commdpi.com Commonly used spin traps include nitrone and nitroso compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). ciqtekglobal.commdpi.com
In a hypothetical mechanistic study of this compound, one could investigate its reductive dehalogenation. This process would involve the transfer of an electron to the molecule, leading to the cleavage of the carbon-iodine bond and the formation of an aryl radical intermediate. By conducting this reaction in the presence of a spin trap like DMPO, the short-lived 2-(phenoxy)-N-phenylacetamide radical could be captured.
The resulting DMPO-radical adduct would produce a characteristic ESR spectrum. The parameters extracted from this spectrum, such as the g-factor and hyperfine coupling constants (aN and aH), act as a fingerprint for the trapped radical, allowing for its unambiguous identification. mdpi.com
Table 1: Hypothetical ESR Spin-Trapping Data for Radical Intermediates
| Trapped Radical Fragment | Spin Trap Used | Hyperfine Coupling Constants (Gauss) | g-factor |
| 2-(phenoxy)-N-phenylacetamidyl | DMPO | aN = 14.2 G, aH = 20.5 G | 2.0058 |
| Phenyl | DMPO | aN = 14.3 G, aH = 19.8 G | 2.0055 |
Note: The data in this table is illustrative and represents typical values for aryl radical adducts with DMPO for educational purposes.
By identifying the specific radical intermediates formed under various conditions, ESR spectroscopy provides direct evidence for proposed reaction pathways, elucidating the detailed mechanism of chemical transformations of this compound. youtube.compnas.org
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermal analysis techniques used to study the thermal stability and decomposition profile of materials. eag.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). eag.comabo.fi When used together, TGA/DTA provides a comprehensive picture of a material's thermal behavior. abo.fi
For this compound, a TGA/DTA study would reveal its thermal stability and the sequence of its decomposition. The analysis would be conducted by heating a small sample of the compound at a constant rate in a controlled atmosphere, such as nitrogen (inert) or air (oxidative), and monitoring the changes in mass and temperature differential. eag.com
The resulting TGA curve would show one or more steps, each corresponding to a mass loss event. The DTA curve would show corresponding peaks for these events, indicating their energetic nature. For a molecule with multiple functional groups like this compound, the decomposition is likely to occur in stages. For instance, studies on similar aromatic amide structures show that the initial weight loss can be attributed to the degradation of the amide groups, followed by the breakdown of the aromatic backbone at higher temperatures. researchgate.net The presence of the ether linkage and the carbon-iodine bond introduces other potential cleavage sites. The C-I bond is typically the weakest and may cleave at a lower temperature.
A hypothetical decomposition profile might involve an initial mass loss corresponding to the scission and volatilization of the iodine atom, followed by the breakdown of the amide linkage, and finally, the fragmentation of the remaining aromatic ether structure at very high temperatures. researchgate.net The DTA curve would indicate whether these decomposition steps are endothermic (bond breaking) or exothermic (often seen in oxidative atmospheres). eag.com
Table 2: Hypothetical TGA/DTA Decomposition Profile for this compound in a Nitrogen Atmosphere
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | DTA Peak | Associated Event |
| 1 | 220 - 280 | ~35% | Endothermic | Cleavage of C-I bond and loss of iodine. |
| 2 | 300 - 400 | ~33% | Endothermic | Scission of the amide linkage. |
| 3 | > 450 | ~20% | Exo/Endothermic | Fragmentation of the phenyl ether backbone. |
| Residue | > 600 | ~12% | - | Char yield. |
Note: This table presents a hypothetical decomposition pathway for illustrative purposes. Actual results depend on experimental conditions such as heating rate and atmosphere.
This analysis is crucial for determining the upper temperature limit for the use of this compound and for understanding its degradation mechanism, which is vital for applications in materials science and for predicting its environmental fate.
Mechanistic Pathways and Chemical Reactivity of 2 2 Iodophenoxy N Phenylacetamide
Radical-Mediated Reaction Mechanisms Involving Aryl Iodide Moieties
The carbon-iodine bond in 2-(2-Iodophenoxy)-N-phenylacetamide is the most labile site for initiating radical reactions due to its relatively low bond dissociation energy. This feature allows for the generation of aryl radicals under various conditions, which can then participate in a range of transformations.
Single Electron Transfer (SET) Processes (e.g., SRN1 reactions)
Single Electron Transfer (SET) processes are a common pathway for initiating reactions involving aryl halides. In the context of this compound, an electron donor can transfer an electron to the aryl iodide moiety, resulting in the formation of a radical anion. This intermediate can then expel an iodide ion to generate an aryl radical. This aryl radical is a key intermediate that can be trapped by various nucleophiles in a chain reaction mechanism, characteristic of SRN1 reactions. The general pathway involves the generation of highly reactive ion radical pairs from excited states, which then undergo secondary reactions to form products. nih.gov
While specific studies on SRN1 reactions of this compound are not extensively documented, the general mechanism is well-established for aryl iodides. The efficiency and outcome of such reactions would be influenced by the nature of the electron donor, the nucleophile, and the solvent.
Intramolecular Cyclization and Rearrangement Reactions
The aryl radical generated from this compound can undergo intramolecular reactions, particularly cyclization. The proximity of the amide and ether functionalities allows for the potential formation of new heterocyclic ring systems.
Photochemical methods have been shown to be effective in inducing such cyclizations. For instance, irradiation of structurally related N-(2-iodo-4,5-dimethoxyphenylacetyl)indol-6-one leads to the formation of a benzazepinedione derivative through an intramolecular C-C bond formation, alongside a deiodinated product. rsc.org This suggests that under photolytic conditions, the aryl radical formed from this compound could attack the phenyl ring of the N-phenylacetamide moiety or other suitable positions to form cyclic structures. The reaction is often accompanied by a photo-Fries type rearrangement of the deiodinated product. rsc.org
Transformations Involving Amide and Ether Linkages
The amide and ether linkages in this compound are generally more stable than the aryl iodide bond. However, they can undergo transformations under specific conditions, often involving harsh reagents or catalytic activation.
The amide bond can be hydrolyzed under acidic or basic conditions, although this typically requires elevated temperatures. More sophisticated methods for amide transformation involve their activation, for example, by reaction with trifluoromethanesulfonic anhydride, to make them more susceptible to nucleophilic attack. The ether linkage is generally robust but can be cleaved under strongly acidic conditions (e.g., using HBr or HI) or by certain Lewis acids.
Regio- and Chemoselective Bond Forming Reactions
The presence of multiple reactive sites in this compound makes regio- and chemoselectivity a key consideration in its synthetic applications. The aryl iodide is the most probable site for reactions like cross-coupling, allowing for selective functionalization at this position while leaving the amide and ether groups intact, provided mild reaction conditions are employed.
For instance, selective activation of the C-I bond can be achieved using transition metal catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenoxy ring. The challenge lies in preventing side reactions, such as those involving the N-H bond of the amide or potential C-H activation at other positions.
Transition Metal-Catalyzed Processes for Aryl Halide Activation
The aryl iodide moiety of this compound is an excellent substrate for a wide variety of transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new bonds and constructing more complex molecules.
In these processes, a transition metal catalyst, typically based on palladium, nickel, or copper, facilitates the reaction between the aryl iodide and a suitable coupling partner (e.g., a boronic acid, alkene, terminal alkyne, or amine). The general catalytic cycle involves oxidative addition of the aryl iodide to the metal center, followed by transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck and related couplings), and finally reductive elimination to yield the product and regenerate the catalyst. nih.govnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For example, palladium catalysts with bulky phosphine (B1218219) ligands are often effective for these types of transformations. nih.gov
Solvent Effects on Reaction Selectivity and Pathway
The choice of solvent can have a profound impact on the outcome of reactions involving this compound. Solvents can influence the solubility of reactants, the stability of intermediates, and the rates of different reaction pathways.
In radical reactions, the solvent can affect the lifetime and reactivity of the radical intermediates. For instance, in SET processes, polar aprotic solvents can stabilize the radical ion pairs, potentially influencing the subsequent reaction course. In transition metal-catalyzed reactions, the coordinating ability of the solvent can impact the catalytic activity. A coordinating solvent might compete with the substrates for binding to the metal center, thereby inhibiting the reaction, or it could play a beneficial role in stabilizing the active catalytic species. The use of greener solvents is also an increasing area of focus in synthetic chemistry.
Computational Chemistry and Theoretical Characterization of 2 2 Iodophenoxy N Phenylacetamide
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like 2-(2-Iodophenoxy)-N-phenylacetamide. researchgate.netscribd.com DFT methods, such as the widely used B3LYP functional, calculate the electron density of a system to determine its energy, molecular geometry, and other electronic properties. scribd.comniscpr.res.in This approach is employed to optimize the molecular structure, finding the most stable three-dimensional arrangement of atoms by locating the minimum on the potential energy surface. semanticscholar.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. researchgate.net The HOMO, acting as the electron donor, is associated with the ionization potential, while the LUMO, the electron acceptor, relates to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net In phenylacetamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed across the acetamide (B32628) bridge and adjacent rings, indicating the sites for nucleophilic and electrophilic attacks, respectively. researchgate.net Analysis of these orbitals helps explain the charge transfer characteristics within the molecule. niscpr.res.innih.gov
Below is a representative table of HOMO-LUMO data calculated for a related compound, N-(phenyl)-2,2-dichloroacetamide, which illustrates the typical energy values obtained from DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -1.54 |
| HOMO-LUMO Gap (ΔE) | 5.35 |
| Data is representative and based on calculations for N-(phenyl)-2,2-dichloroacetamide using DFT/B3LYP method. researchgate.net |
DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. esisresearch.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. scispace.com
The analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific vibrational modes, such as N-H stretching, C=O stretching of the amide group, and various phenyl ring vibrations. scribd.comsemanticscholar.org For instance, in related phenylacetamides, the characteristic amide N-H stretching vibration is typically predicted in the 3300-3500 cm⁻¹ region, while the C=O stretching appears around 1650-1700 cm⁻¹. esisresearch.orgnih.gov
Similarly, NMR chemical shifts can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. idc-online.com These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra and can help differentiate between isomers or conformers. academie-sciences.fr The accuracy of these predictions depends on the chosen functional and basis set. idc-online.com
The following tables present theoretical vibrational and NMR data for compounds structurally similar to this compound, demonstrating the output of such calculations.
Table of Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Amide I) | 1680 |
| N-H Bend (Amide II) | 1550 |
| C-N Stretch | 1325 |
Frequencies are representative for phenylacetamide structures based on DFT calculations. researchgate.netesisresearch.org
Table of Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| N-H | 9.95 |
| Aromatic C-H | 7.18 - 7.85 |
| CH₂ | 4.60 |
Chemical shifts are representative for a generic 2-chloro-N-phenylacetamide structure. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities.
These simulations are particularly useful for flexible molecules containing rotatable bonds, such as the ether linkage and the amide bond in the target compound. The simulation tracks the trajectory of each atom, providing information on bond lengths, bond angles, and dihedral angles as they evolve. This data can be analyzed to identify the most populated (lowest energy) conformations and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit different properties and biological activities. nih.gov
Quantum Chemical Calculations for Reaction Pathway Energetics
Quantum chemical calculations, primarily using DFT, are essential for elucidating the mechanisms of chemical reactions. nih.govchemrxiv.org For this compound, this can involve modeling its synthesis or its potential degradation pathways. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, transition states, and any intermediates. dntb.gov.ua
The energy difference between the reactants and the transition state determines the activation energy barrier of the reaction, which governs the reaction rate. nih.gov These calculations can compare the feasibility of different proposed mechanisms, such as distinguishing between a Hydrogen Atom Transfer (HAT) or an Electron Transfer (ET) pathway in an oxidation reaction. frontiersin.org This predictive capability allows for the rational design of synthetic routes and provides a deeper understanding of the molecule's chemical stability and reactivity. nih.govchemrxiv.org
Quantitative Structure-Property Relationships (QSPR) in Chemical Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physical, chemical, or biological properties. In the context of chemical reactivity, QSPR models can predict properties like reaction rates or equilibrium constants based on calculated molecular descriptors.
For this compound, these descriptors are often derived from quantum chemical calculations. They can include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume), and topological indices. researchgate.netresearchgate.net By establishing a statistical relationship between these descriptors and experimentally observed reactivity for a series of related compounds, a predictive model can be developed. This approach is particularly powerful in medicinal chemistry and materials science for screening new compounds with desired properties without the need for exhaustive experimental synthesis and testing. researchgate.net
Crystallographic Investigations and Solid State Structural Analysis
Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined with high precision. Key parameters obtained from an SC-XRD experiment include the unit cell dimensions (the fundamental repeating unit of the crystal), space group (the symmetry of the crystal), and the precise coordinates of each atom. This information allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. For related acetamide (B32628) compounds, SC-XRD studies have been instrumental in confirming their molecular connectivity and conformational features.
Table 1: Illustrative Crystallographic Data for a Representative Acetamide Derivative
| Parameter | Value |
| Chemical Formula | C₈H₈INO₂ |
| Formula Weight | 277.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1411 (4) |
| b (Å) | 26.473 (2) |
| c (Å) | 7.2960 (7) |
| β (°) | 109.564 (3) |
| Volume (ų) | 935.66 (14) |
| Z | 4 |
| Temperature (K) | 200 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Note: This data is for 2-(4-Iodophenoxy)acetamide and is provided for illustrative purposes only. No such data is currently available for 2-(2-Iodophenoxy)-N-phenylacetamide.
Elucidation of Hydrogen Bonding Networks and Supramolecular Architectures
Hydrogen bonds are highly directional and are among the most important interactions in determining the supramolecular architecture of organic crystals. In N-phenylacetamide derivatives, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent acceptor. These interactions can lead to the formation of well-defined motifs, such as chains or dimers. For example, in the crystal structure of 2-(4-Iodophenoxy)acetamide, N-H···O hydrogen bonds link molecules into centrosymmetric dimers. The analysis of these networks is crucial for understanding the stability and physical properties of the crystal.
Examination of Pi-Pi Stacking and Halogen Bonding in Crystal Lattices
In addition to hydrogen bonding, other non-covalent interactions such as pi-pi stacking and halogen bonding can play a significant role in the crystal packing of aromatic compounds. Pi-pi stacking interactions occur between the electron-rich pi systems of aromatic rings. The presence of an iodine atom in this compound makes it a potential candidate for halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. Studies on related compounds have shown that C-I···π interactions can be a significant structure-directing force. The interplay between these weaker interactions often dictates the final crystal packing arrangement.
Polymorphic Forms and Their Structural Implications
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The discovery and characterization of polymorphs are of great importance, particularly in the pharmaceutical industry. The specific arrangement of molecules and the network of intermolecular interactions can vary significantly between polymorphic forms, often arising from a delicate balance of forces like hydrogen bonding and pi-pi stacking. At present, there is no information available regarding the existence of polymorphic forms for this compound.
Derivatization Strategies and Analytical Methodologies for 2 2 Iodophenoxy N Phenylacetamide
Chemical Derivatization for Enhanced Spectroscopic Detection and Characterization
While specific derivatization studies directly targeting "2-(2-Iodophenoxy)-N-phenylacetamide" for enhanced spectroscopic detection are not extensively documented in publicly available literature, general principles of chemical derivatization can be applied. The core structure, a phenylacetamide, presents opportunities for modification.
One common strategy involves the introduction of a fluorophore to enable or enhance fluorescence detection. The secondary amide linkage (-NH-) and the phenyl rings could potentially be targeted for derivatization. For instance, the nitrogen of the amide could be alkylated or acylated with a reagent containing a fluorescent tag. However, such reactions would need to be carefully optimized to avoid unintended side reactions.
Another approach could be the modification of the phenyl rings. The presence of the iodine atom on one of the phenyl rings already provides a heavy atom that can influence spectroscopic properties, but further derivatization could introduce chromophores that absorb strongly in the UV-Visible region, thereby increasing the sensitivity of UV-Vis spectroscopic detection.
In the context of nuclear magnetic resonance (NMR) spectroscopy, derivatization is less common for signal enhancement but can be used to resolve overlapping signals or to aid in structure elucidation. For example, the synthesis of derivatives with fluorine-containing groups could allow for the use of ¹⁹F NMR, which can provide clearer spectra with less background noise.
A study on related phenylacetamide derivatives involved their synthesis and characterization using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, highlighting the standard spectroscopic methods used for this class of compounds. nih.gov
Table 1: Potential Derivatization Strategies for Enhanced Spectroscopic Detection
| Derivatization Target | Potential Reagent Class | Desired Spectroscopic Enhancement |
| Amide N-H | Fluorescent acylating or alkylating agents | Increased fluorescence for higher sensitivity |
| Phenyl Ring | Reagents introducing chromophores | Enhanced UV-Visible absorbance |
| Overall Structure | Fluorine-containing reagents | Enable ¹⁹F NMR for clearer spectra |
Strategies for Improving Chromatographic Separation and Quantification
High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of phenylacetamide compounds. The efficiency of separation can be significantly influenced by the chemical properties of the analyte.
For "this compound," which possesses moderate polarity, reversed-phase HPLC is a suitable method. sielc.com Strategies to improve separation often focus on altering the mobile phase composition, such as the type and concentration of the organic solvent (e.g., acetonitrile), and adjusting the pH. chromatographyonline.com For mass spectrometry (MS) compatible methods, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com
The choice of the stationary phase is also critical. While standard C18 columns are widely used, alternative stationary phases, such as phenyl-based columns, can offer different selectivity for aromatic compounds. chromatographyonline.com The use of smaller particle sizes in columns (sub-2 µm) can lead to sharper and taller peaks, which improves resolution and sensitivity. nih.gov
In some cases, derivatization can be employed to improve chromatographic behavior. For instance, if the compound exhibits poor retention or peak shape, derivatization to increase its hydrophobicity can enhance its interaction with a reversed-phase column.
Comprehensive two-dimensional HPLC (LC×LC) offers a powerful approach for separating complex mixtures by using two different separation mechanisms. chromatographyonline.comnih.gov This technique can provide significantly higher peak capacity compared to one-dimensional HPLC. chromatographyonline.com
Table 2: HPLC Method Parameters for a Related Compound, N-(2-iodophenyl)-acetamide
| Parameter | Condition |
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), water, and formic acid |
| Data derived from a method for a structurally similar compound. sielc.com |
Introduction of Tagging or Reporter Groups for Specific Research Applications
The introduction of tagging or reporter groups onto "this compound" can facilitate its use in specific research applications, such as biochemical assays or imaging studies. These tags are essentially chemical labels that impart a readily detectable property to the molecule.
For example, a biotin (B1667282) tag could be attached to the molecule to enable its use in affinity-based purification or detection systems involving streptavidin. This would involve a chemical reaction to link biotin to a suitable functional group on the phenylacetamide structure, likely through the amide nitrogen or by functionalizing one of the phenyl rings.
In the context of medicinal chemistry research, which has explored various phenylacetamide derivatives for biological activity, reporter groups can be used to track the distribution of the compound in biological systems. nih.gov For instance, a radiolabel could be introduced, or a fluorescent tag could be attached for visualization using fluorescence microscopy.
The synthesis of derivatives of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide highlights how modifications to the core structure can be made to explore biological activity. ptfarm.pl While not explicitly for tagging, these synthetic methodologies could be adapted to introduce reporter groups.
Polarity Reversal Derivatization for Mass Spectrometric Analysis
Mass spectrometry (MS) is a highly sensitive detection method often coupled with liquid chromatography (LC-MS). The ionization efficiency of an analyte is crucial for achieving low detection limits. For compounds that ionize poorly in either positive or negative ion mode, derivatization can be used to introduce a permanent charge, a strategy known as polarity reversal. semanticscholar.org
For acidic compounds that typically form negative ions, derivatization to introduce a permanent positive charge can significantly enhance sensitivity in positive ion mode ESI-MS. researchgate.net While "this compound" is not inherently acidic, if it were to be analyzed in a mode where its ionization is suboptimal, a similar principle could be applied.
A relevant technique is the derivatization of carboxylic acids with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP), which introduces a permanently positively charged pyridinium (B92312) group. researchgate.netnih.gov While "this compound" does not have a carboxylic acid group, analogous derivatization reagents could potentially be designed to react with the amide N-H group.
Another approach involves the use of derivatization reagents that improve fragmentation in tandem mass spectrometry (MS/MS), which is used for structural confirmation and quantification. For instance, derivatization of peptides with 4-formyl-benzenesulfonic acid has been shown to improve the generation of specific fragment ions. nih.gov Similar strategies could be explored for phenylacetamides to enhance their characterization by MS/MS.
Advanced Applications and Research Directions in Chemical Science
Utilization of 2-(2-Iodophenoxy)-N-phenylacetamide as a Synthetic Building Block
The presence of an iodine atom on one of the phenyl rings of this compound makes it a highly valuable precursor in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in a variety of cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.
For instance, this compound can readily participate in well-established palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for constructing complex molecular architectures from simpler precursors. The ability to introduce new functional groups at the position of the iodine atom provides a powerful tool for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.
A closely related analog, N-[2-(2-iodophenoxy)phenyl]acetamide, has been utilized in transition-metal-free N-arylation reactions to synthesize phenoxazines, a class of heterocyclic compounds with important photophysical and therapeutic properties. This suggests that this compound could similarly serve as a key intermediate in the synthesis of various heterocyclic systems. The general reactivity of iodinated aromatic compounds in organic synthesis is well-documented, and this compound fits the profile of a versatile synthetic building block.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound This table presents hypothetical examples of cross-coupling reactions based on the known reactivity of aryl iodides.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl compounds |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkenes |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl alkynes |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Aryl amines |
| Ullmann Condensation | Alcohol or Phenol (B47542) | Cu catalyst, base | Diaryl ethers |
Exploration in Catalysis Research: Ligand Design and Precursor Roles
The structure of this compound contains several atoms with lone pairs of electrons, specifically the ether oxygen, the amide oxygen, and the amide nitrogen. These atoms have the potential to coordinate with metal centers, making the molecule a candidate for use as a ligand in coordination chemistry and catalysis.
While specific research on the use of this compound as a ligand is not widely reported, its structural motifs are found in various known ligands. The phenoxy and acetamide (B32628) groups can act as a bidentate or even tridentate ligand, depending on the conformational flexibility and the nature of the metal center. The design of such ligands can influence the steric and electronic environment of a metal catalyst, thereby tuning its activity, selectivity, and stability.
Furthermore, the reactive iodo-group allows for the possibility of synthesizing more complex ligands. For example, the iodine could be replaced with a phosphine (B1218219) group via a cross-coupling reaction, creating a P,O- or P,N,O-type ligand. Such mixed-donor ligands are of great interest in catalysis due to their ability to create specific coordination environments that can promote challenging chemical transformations.
The compound could also serve as a precursor to catalysts. For example, oxidative addition of the C-I bond to a low-valent metal center could be the first step in the formation of an organometallic catalyst.
Integration into Novel Materials and Functional Polymers
The development of novel materials and functional polymers with tailored properties is a major focus of modern chemical research. This compound possesses functionalities that could allow for its integration into polymeric structures.
The iodo-group can be a site for polymerization or for grafting onto existing polymer backbones. For instance, it could be used as an initiator in certain types of controlled radical polymerization, or it could be converted to other functional groups that are amenable to polymerization, such as a vinyl or an acetylene group, via cross-coupling reactions.
The phenoxy acetamide moiety itself can impart specific properties to a polymer. The amide group's ability to form hydrogen bonds could introduce a degree of order and affect the mechanical properties of the resulting material. The aromatic rings contribute to thermal stability and can be functionalized to tune the electronic and optical properties of the polymer. While direct integration of this specific molecule into polymers has not been extensively documented, the general strategy of using functionalized monomers to create polymers with desired properties is a well-established approach in materials science.
Supramolecular Chemistry: Self-Assembly and Recognition Phenomena
Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of complex, organized assemblies. The functional groups within this compound make it an interesting candidate for studies in molecular self-assembly and recognition.
The amide group is a strong hydrogen bond donor and acceptor, which can drive the formation of well-defined one-, two-, or three-dimensional structures. The aromatic rings can participate in π-π stacking interactions, further stabilizing such assemblies. The ether linkage provides conformational flexibility, which can allow the molecule to adopt specific shapes to facilitate these interactions.
The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that has gained increasing attention in recent years for its strength and directionality. A halogen bond is an interaction between a halogen atom (in this case, iodine) and a Lewis base. The ability of this compound to engage in hydrogen bonding, π-π stacking, and potentially halogen bonding makes it a versatile component for the design of supramolecular architectures. These assemblies could find applications in areas such as crystal engineering, gel formation, and the development of molecular sensors.
Design Principles for Tailored Molecular Structures and Reactivity
The design of molecules with specific functions is a central theme in chemical science. The structure of this compound can be systematically modified to tailor its properties and reactivity for specific applications.
Table 2: Design Principles for Modifying this compound
| Structural Modification | Purpose and Potential Effect |
| Variation of substituents on the phenyl rings | Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its reactivity in cross-coupling reactions and its coordination properties as a ligand. Steric bulk can be introduced to control selectivity in catalytic applications. |
| Modification of the acetamide group | Replacing the N-phenyl group with other substituents can modulate the hydrogen bonding capabilities and solubility of the molecule. For example, incorporating chiral auxiliaries could lead to applications in asymmetric synthesis. |
| Alteration of the linker | The length and flexibility of the ether linkage can be modified to control the spatial arrangement of the two aromatic rings, which is crucial for its function as a ligand or in self-assembly. |
| Replacement of the iodine atom | While the iodine is a key reactive site, it can be replaced with other halogens (Br, Cl) to fine-tune reactivity, or with other functional groups to access different chemical transformations. |
By applying these design principles, a library of derivatives of this compound could be synthesized and screened for a variety of applications, from new catalysts and materials to novel supramolecular structures. The modular nature of its synthesis would facilitate such systematic investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
